molecular formula C14H12N4 B588627 5-(4'-Methyl-2-biphenyl)tetrazole-d4 CAS No. 1420880-37-0

5-(4'-Methyl-2-biphenyl)tetrazole-d4

Katalognummer: B588627
CAS-Nummer: 1420880-37-0
Molekulargewicht: 240.302
InChI-Schlüssel: VWOJMXKARYCRCC-YKVCKAMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4’-Methyl-2-biphenyl)tetrazole-d4 is a deuterated analogue of 5-(4’-Methyl-2-biphenyl)tetrazole. This compound is often used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium atoms in the compound make it useful for various analytical techniques, including mass spectrometry.

Vorbereitungsmethoden

The synthesis of 5-(4’-Methyl-2-biphenyl)tetrazole-d4 typically involves the reaction of trityl chloride with 2-(tetrazol-5-yl)-4’-methyl-1,1’-biphenyl. The reaction is carried out in acetone with aqueous sodium hydroxide as a base. The mixture is stirred at 40°C, and the trityl chloride is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) until completion, after which the product is filtered and dried .

Analyse Chemischer Reaktionen

5-(4’-Methyl-2-biphenyl)tetrazole-d4 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions with various reagents, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-(4’-Methyl-2-biphenyl)tetrazole-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic effects and as a part of drug development processes.

    Industry: Utilized in the synthesis of various chemical compounds and materials

Wirkmechanismus

The mechanism of action of 5-(4’-Methyl-2-biphenyl)tetrazole-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and interaction with enzymes. This makes it a valuable tool in studying metabolic pathways and enzyme kinetics.

Vergleich Mit ähnlichen Verbindungen

5-(4’-Methyl-2-biphenyl)tetrazole-d4 is unique due to the presence of deuterium atoms, which differentiate it from its non-deuterated counterpart, 5-(4’-Methyl-2-biphenyl)tetrazole. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and properties.

Eigenschaften

CAS-Nummer

1420880-37-0

Molekularformel

C14H12N4

Molekulargewicht

240.302

IUPAC-Name

5-[2-(2,3,5,6-tetradeuterio-4-methylphenyl)phenyl]-2H-tetrazole

InChI

InChI=1S/C14H12N4/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14-15-17-18-16-14/h2-9H,1H3,(H,15,16,17,18)/i6D,7D,8D,9D

InChI-Schlüssel

VWOJMXKARYCRCC-YKVCKAMESA-N

SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3

Synonyme

5-(4’-Methyl[1,1’-biphenyl]-2-yl)-2H-tetrazole-d4;  2-(Tetrazol-5-yl)-4’-methyl-1,1’-biphenyl-d4;  _x000B_5-[2-(4’-Methylbiphenyl)]tetrazole;  L 158507-d4; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.